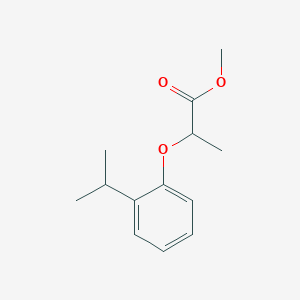

methyl 2-(2-isopropylphenoxy)propanoate

Description

Properties

IUPAC Name |

methyl 2-(2-propan-2-ylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(2)11-7-5-6-8-12(11)16-10(3)13(14)15-4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAVBDCSUIHSHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(3-Benzoylphenyl)propanoate

- Structure : Features a benzoyl group at the 3-position of the phenyl ring.

- Activity : Demonstrated superior anti-inflammatory activity among ketoprofen prodrugs, suggesting that electron-withdrawing groups (e.g., benzoyl) enhance stability and efficacy compared to parent drugs .

Isopropyl 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate

- Structure : Contains a 4-chlorobenzoyl substituent and an isopropyl ester.

- Properties :

- Key Difference : The chloro substituent enhances electrophilicity and may improve binding to hydrophobic enzyme pockets compared to the isopropyl group.

Methyl 2-(Naphthalen-2-yl)propanoate

- Structure : Substituted with a naphthyl group.

- Properties :

Hypoglycemic Methyl Propanoate Derivatives from Lycium chinense

- Examples: Compound 1: Methyl(2S)-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-3-(phenyl)propanoate. Compound 7: Methyl(2R)-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]-3-(4-hydroxyphenyl)propanoate.

- Activity : Compounds 4, 6, 7, and 9 significantly increased glucose uptake in insulin-resistant HepG2 cells at 10 μM .

- Key Insight : Polar functional groups (e.g., hydroxymethyl, methoxymethyl) enhance hypoglycemic activity, suggesting that substituent polarity is critical for biological targeting.

Physicochemical and Pharmacokinetic Comparisons

Molecular Properties

Anti-inflammatory and Analgesic Activity

- Methyl 2-(3-benzoylphenyl)propanoate outperformed ketoprofen in preclinical models, likely due to delayed hydrolysis and sustained release .

- Safety: Propanoate esters generally exhibit low acute toxicity but may cause irritation upon prolonged exposure (e.g., skin/eye irritation noted in analogs like ethyl 2-(4-hydroxyphenoxy)propanoate) .

Hypoglycemic Activity

- Polar substituents (e.g., hydroxyphenyl in Compound 7) correlate with enhanced glucose uptake, suggesting target specificity for metabolic disorders .

Q & A

Basic Research: What are the optimal synthetic routes for methyl 2-(2-isopropylphenoxy)propanoate, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthesis typically involves esterification or nucleophilic substitution. Key steps include:

- Esterification: Reacting 2-(2-isopropylphenoxy)propanoic acid with methanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or HPLC .

- Alkylation: Coupling 2-isopropylphenol with methyl α-bromopropionate under basic conditions (e.g., K₂CO₃ in DMF). Optimize temperature (60–80°C) and solvent polarity to enhance yield .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity via NMR (¹H/¹³C) and GC-MS .

Basic Research: How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Spectroscopy:

- Chromatography: Use HPLC (C18 column, acetonitrile/water) to determine purity (>98%) and stability under varying pH .

- Thermal Analysis: DSC/TGA to assess melting point (mp) and decomposition temperature .

Advanced Research: What experimental frameworks are recommended to evaluate the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

Adopt a tiered approach inspired by long-term environmental studies :

Laboratory Studies:

- Hydrolysis: Incubate at pH 4, 7, and 9; analyze degradation products via LC-MS.

- Photolysis: Expose to UV light (254 nm) and identify radicals via ESR.

- Soil/Water Partitioning: Measure log Kow and soil adsorption coefficients (Kd).

Biotic Transformation:

- Use OECD 301B (ready biodegradability test) with activated sludge.

- Screen for microbial metabolites (e.g., phenoxy acid derivatives) .

Modeling: Apply QSAR or fugacity models to predict bioaccumulation and persistence .

Advanced Research: How should researchers address contradictions in toxicity data for this compound?

Methodological Answer:

- Data Gap Analysis: Note that existing SDS lack ecotoxicological data (e.g., LC₅₀, NOAEL) .

- Comparative Studies:

- Test analogues (e.g., methyl phenoxypropionates) for acute toxicity (Daphnia magna, 48-hr exposure).

- Use in vitro assays (Ames test, micronucleus) to assess mutagenicity .

- Dose-Response Modeling: Apply Hill equation or probit analysis to resolve discrepancies in EC₅₀ values.

Advanced Research: What strategies are effective for impurity profiling of this compound in pharmaceutical intermediates?

Methodological Answer:

-

Impurity Identification:

- Synthesize potential byproducts (e.g., unreacted phenol, ester hydrolysis products) .

- Use LC-HRMS (Orbitrap) with CID fragmentation to resolve isomers.

-

Quantification:

- Develop a validated HPLC method (LOD ≤ 0.1%) with reference standards (e.g., EP impurities A–N) .

-

Table: Common Impurities

Impurity ID Structure Source 2-Isopropylphenol Unreacted starting material Incomplete esterification Propanoic acid Hydrolysis product Moisture exposure

Advanced Research: How can computational methods predict the biological activity and metabolic pathways of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4).

- ADMET Prediction: Apply SwissADME to estimate log P, bioavailability, and CYP inhibition.

- Metabolite Prediction:

- Simulate phase I/II metabolism (e.g., ester hydrolysis, glucuronidation) with Meteor (Lhasa Ltd.) .

- Validate predictions with in vitro hepatocyte assays .

Advanced Research: What experimental designs are suitable for elucidating the mechanism of action in biological systems?

Methodological Answer:

- Target Identification:

- Use SPR (surface plasmon resonance) to screen protein libraries for binding affinity.

- Perform RNA-seq on treated cell lines to identify dysregulated pathways .

- Functional Assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.